3,4-Dichloro-4'-fluorobenzophenone
Overview
Description
3,4-Dichloro-4’-fluorobenzophenone is an organic compound with the molecular formula C13H7Cl2FO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms
Scientific Research Applications
3,4-Dichloro-4’-fluorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-4’-fluorobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 3,4-dichlorobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in a non-polar solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3,4-Dichloro-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-4’-fluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzophenones with various functional groups.
Reduction: 3,4-Dichloro-4’-fluorobenzhydrol.
Oxidation: 3,4-Dichloro-4’-fluorobenzoic acid.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-4’-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar structure but lacks the fluorine atom.
4-Fluorobenzophenone: Contains a fluorine atom but lacks the chlorine atoms.
3,4-Dichlorobenzophenone: Similar structure but lacks the fluorine atom.
Uniqueness
3,4-Dichloro-4’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine substituents on the benzophenone core. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEONTTCZHDFDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461702 | |
Record name | 3,4-DICHLORO-4'-FLUOROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157428-51-8 | |
Record name | 3,4-DICHLORO-4'-FLUOROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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